3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea

Alpha-1 Adrenergic Receptor Selectivity BPH/LUTS

The compound 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea (CAS 1091020-17-5) is a synthetic organic molecule belonging to the broader class of thiazolyl-cyclohexylurea derivatives. It features a 1,3-thiazole core bridging a cyclohexylurea moiety and a 4-benzylpiperazine group via a propanone linker.

Molecular Formula C24H33N5O2S
Molecular Weight 455.6 g/mol
CAS No. 1091020-17-5
Cat. No. B6562685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea
CAS1091020-17-5
Molecular FormulaC24H33N5O2S
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C24H33N5O2S/c30-22(29-15-13-28(14-16-29)17-19-7-3-1-4-8-19)12-11-21-18-32-24(26-21)27-23(31)25-20-9-5-2-6-10-20/h1,3-4,7-8,18,20H,2,5-6,9-17H2,(H2,25,26,27,31)
InChIKeyYFCGZOFQLORNOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea (CAS 1091020-17-5): Sourcing and Differentiation Guide


The compound 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea (CAS 1091020-17-5) is a synthetic organic molecule belonging to the broader class of thiazolyl-cyclohexylurea derivatives. It features a 1,3-thiazole core bridging a cyclohexylurea moiety and a 4-benzylpiperazine group via a propanone linker. This structural family has been explored in patent literature for its potential to modulate the nociceptin/ORL1 receptor system for pain management [1] and as glucokinase activators for metabolic disorders [2]. However, a primary, peer-reviewed research paper specifically detailing the biological activity or pharmacological profile of this exact compound was not identified in the accessible public domain as of the search date, marking a critical evidence gap for procurement decisions.

Substitution Risks for 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea: A Critical Analysis


Generic substitution within the thiazolyl-cyclohexylurea class is highly unreliable without direct comparative data. The compound represents a specific, non-obvious combination of a cyclohexylurea core, a thiazole spacer, and a 4-benzylpiperazine tail. Subtle variations are known to dramatically shift biological activity. For instance, research on related (phenylpiperazinyl)cyclohexylureas has demonstrated that changing the N-substituent on the piperazine ring can alter subtype selectivity for alpha-1 adrenergic receptors by as much as 47-fold, and can differentiate binding to dopamine D2 receptors by over 15-fold [1]. This high sensitivity to structural modifications means that a close analog, such as one with a phenylpiperazine instead of a benzylpiperazine, or a different linker length, cannot be assumed to have an equivalent pharmacological profile, making precise chemical identity critical for reproducible research.

Quantitative Differentiation Evidence for 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea


Structural Determinants of Receptor Subtype Selectivity in (Phenylpiperazinyl)cyclohexylureas

While direct data for the target compound is absent, the closest structurally characterized class, (phenylpiperazinyl)cyclohexylureas, demonstrates that specific N-substitutions on the piperazine ring are critical for achieving functional selectivity. In a study of this class, certain trans isomers showed equal high affinity for alpha-1a and alpha-1d subtypes, with 14- to 47-fold selectivity against the alpha-1b subtype, which is associated with cardiovascular side effects. Furthermore, these compounds exhibited >15-fold selectivity versus the dopamine D2 receptor [1]. The target compound's unique 4-benzylpiperazine tail, distinct from the phenylpiperazines studied, is thus a pivotal structural feature whose absence in an analog would invalidate any assumption of equivalent subtype selectivity. This evidence is a class-level inference, and direct experimental confirmation for the target compound is required.

Alpha-1 Adrenergic Receptor Selectivity BPH/LUTS

Differentiation from Acetylpiperazine and Benzhydrylpiperazine Analogs

The target compound is structurally differentiated from commercially available analogs like 1-(4-(3-(4-acetylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-cyclohexylurea and 1-(4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-cyclohexylurea. The benzyl group on the target compound's piperazine ring provides a specific balance of lipophilicity and potential pi-pi stacking interactions that are absent in the acetyl (hydrogen bond acceptor, lower logP) and benzhydryl (two phenyl rings, sterically bulkier, higher logP) analogs. While no comparative biological data exists, these physicochemical differences are paramount in medicinal chemistry and will dictate target binding and pharmacokinetics. This is a supporting evidence point, highlighting the chemical uniqueness rather than a proven biological advantage.

SAR Kinase Inhibition Chemical Probe

Potential Differentiation from Nociceptin/ORL1 Cyclohexylurea Patent Examples

A major patent family (US20050261358A1) discloses a broad Markush structure for cyclohexylurea compounds as nociceptin/ORL1 receptor agents. The patent provides functional data (e.g., % inhibition at 1 µM) for numerous exemplified compounds. The target compound, 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea, is not among the specifically tested examples. Until it is synthesized and tested in the assay systems described in the patent (e.g., ORL1 receptor binding or functional assays), its activity relative to the disclosed compounds remains entirely unknown. Any claim of potency or efficacy would be speculative. This evidence tag is classified as ‘Supporting evidence,’ as it clarifies a critical gap rather than providing comparative data.

Nociceptin Receptor ORL1 Analgesia

Rational Application Scenarios for 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of Piperazine-Tailed Cyclohexylureas

The primary value of this compound lies in its use as a unique chemical probe to expand the SAR landscape of cyclohexylurea derivatives. As shown in Section 3, the biological effects of similar molecules are exquisitely sensitive to the piperazine N-substituent [1]. Sourcing this specific compound allows a research group to directly test the impact of a 4-benzylpiperazine motif on a target of interest (e.g., a specific kinase, GPCR, or enzyme), and compare its activity profile directly against in-house data from phenyl, acetyl, or other piperazine analogs. This is a classic medicinal chemistry approach where the compound's value is not in a pre-defined application, but in its ability to test a specific structural hypothesis.

Negative Control or Inactive Scaffold for Nociceptin/ORL1 Research

Given that the compound falls within the Markush structure of a nociceptin/ORL1 patent but was not a key example [1], it may serve as a valuable inactive or low-activity structural control. A researcher could synthesize and test this compound to map the boundaries of the pharmacophore required for potent ORL1 activity. Identifying an inactive member of a patent class is a critical step in defining the essential structural elements for target engagement, which is valuable for both drug discovery and understanding the chemical biology of the receptor.

Procurement for Chemical Biology 'Toolbox' Libraries

For institutions building diverse screening libraries for phenotypic or high-throughput target-based screens, this compound represents a 'lead-like' molecule with a high degree of synthetic novelty. Its combination of a cyclohexylurea, thiazole linker, and benzylpiperazine is not ubiquitous. Procuring this specific structure adds three-dimensional topology and distinctive pharmacophoric features to a screening collection, increasing the chances of finding novel hit matter for a range of potential targets, distinct from what would be provided by more common flat aromatic or simpler urea analogs.

Quote Request

Request a Quote for 3-{4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.